molecular formula C14H12N2O2 B7870592 4-((4-Methoxybenzyl)oxy)picolinonitrile

4-((4-Methoxybenzyl)oxy)picolinonitrile

Cat. No.: B7870592
M. Wt: 240.26 g/mol
InChI Key: NBTCALFVMXNGQN-UHFFFAOYSA-N
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Description

4-((4-Methoxybenzyl)oxy)picolinonitrile is an organic compound that features a pyridine ring substituted with a methoxybenzyloxy group and a cyano group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-Methoxybenzyl)oxy)picolinonitrile typically involves the reaction of 4-methoxybenzyl chloride with 2-cyanopyridine in the presence of a base. The reaction is carried out under mild conditions to ensure high yield and purity of the product . Another method involves the use of 4-methoxybenzyl alcohol as a starting material, which is then converted to the corresponding chloride before reacting with 2-cyanopyridine .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures efficient production with minimal waste. The process involves careful control of temperature, pressure, and reaction time to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

4-((4-Methoxybenzyl)oxy)picolinonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-((4-Methoxybenzyl)oxy)picolinonitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-((4-Methoxybenzyl)oxy)picolinonitrile involves its interaction with specific molecular targets. The cyano group can form hydrogen bonds with biological macromolecules, while the methoxybenzyloxy group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-((4-Methoxybenzyl)oxy)picolinonitrile is unique due to its combination of a pyridine ring, a methoxybenzyloxy group, and a cyano group. This combination provides a distinct set of chemical and biological properties that are not commonly found in other compounds.

Properties

IUPAC Name

4-[(4-methoxyphenyl)methoxy]pyridine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O2/c1-17-13-4-2-11(3-5-13)10-18-14-6-7-16-12(8-14)9-15/h2-8H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBTCALFVMXNGQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)COC2=CC(=NC=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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